molecular formula C15H22N2O2 B2780322 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 101354-20-5

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2780322
CAS No.: 101354-20-5
M. Wt: 262.353
InChI Key: UGYRHNYMGSCWQU-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a substituted acetamide derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the α-carbon of the acetamide group and a 2,4,6-trimethylphenyl (mesityl) group as the aromatic substituent. The compound’s morpholine moiety may enhance solubility and modulate pharmacokinetic properties, while the mesityl group contributes steric bulk and electronic effects.

Properties

IUPAC Name

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRHNYMGSCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylphenylacetic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide involves the inhibition of methionine adenosyltransferase 2A (MAT2A). This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biochemical processes. By inhibiting MAT2A, the compound disrupts the production of SAM, leading to alterations in cellular methylation patterns and affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

The crystal structures of related N-(2,4,6-trimethylphenyl)acetamides have been extensively analyzed. For example:

  • N-(2,4,6-Trimethylphenyl)-acetamide (TMPA) : Exhibits a planar acetamide group with a mean C=O bond length of 1.225 Å and a C-N bond length of 1.345 Å. The mesityl ring adopts a near-perfect trigonal symmetry .
  • N-(2,4,6-Trimethylphenyl)-2-chloroacetamide (TMPCA) : Substitution with a chlorine atom at the α-carbon shortens the C=O bond (1.217 Å) due to electron-withdrawing effects, while increasing torsional strain between the mesityl and acetamide groups .
Table 1: Structural Parameters of Selected Acetamides
Compound Substituent (α-C) C=O Bond Length (Å) C-N Bond Length (Å) Space Group Reference
TMPA CH₃ 1.225 1.345 P2₁/c
TMPCA Cl 1.217 1.338 P-1
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Morpholine-O-SO₂ 1.220* 1.342* Not reported

*Estimated from analogous compounds.

Biological Activity

2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring, an acetamide moiety, and a trimethylphenyl substituent. Its synthesis typically involves the reaction of morpholine with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine, often conducted in organic solvents like dichloromethane under reflux conditions. This method allows for the efficient production of the compound with high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, a study demonstrated that certain morpholine-acetamide derivatives exhibited significant inhibitory effects on ovarian cancer cell lines. The compound this compound showed promising results with an IC50 value comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Morpholine Derivatives

CompoundCell LineIC50 (μM)
This compoundID8 (Ovarian Cancer)9.40
CisplatinID88.50
Compound 1hID811.20

The biological activity of this compound is attributed to its interaction with specific molecular targets. One primary mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. The compound has been shown to inhibit CA with an IC50 value that suggests comparable efficacy to standard inhibitors like acetazolamide .

Table 2: Inhibition of Carbonic Anhydrase by Morpholine Derivatives

CompoundIC50 (μM)
This compound8.80
Acetazolamide7.51

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that morpholine derivatives can inhibit hypoxia-inducible factor (HIF-1α), which plays a crucial role in cancer progression under low oxygen conditions. Compounds tested showed significant inhibition rates that could lead to novel therapeutic strategies against hypoxic tumors .
  • Structural Analysis : The structural characteristics of the compound allow for effective binding to target proteins involved in cancer pathways. Molecular docking studies have indicated favorable binding affinities for the morpholine derivatives against carbonic anhydrase and HIF-1α .
  • Comparative Studies : Comparisons with similar compounds revealed that the unique combination of the morpholine structure and the trimethylphenyl group enhances both chemical reactivity and biological efficacy compared to other acetamides lacking these features .

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